2-(Difluoromethoxy)naphthalene-5-acetonitrile

Description

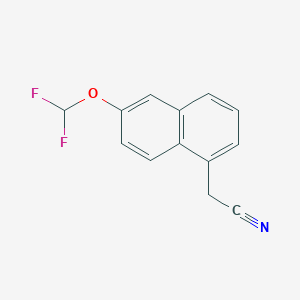

2-(Difluoromethoxy)naphthalene-5-acetonitrile is a naphthalene derivative featuring a difluoromethoxy (–OCF₂H) group at the 2-position and an acetonitrile (–CH₂CN) substituent at the 5-position.

Structure

3D Structure

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2-[6-(difluoromethoxy)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2NO/c14-13(15)17-11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |

InChI Key |

BUYSXHIHJOMZMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)CC#N |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylnaphthalene

The synthesis often begins with bromination of 2-methylnaphthalene to yield 2-(bromomethyl)naphthalene. This step leverages radical or electrophilic bromination agents, with optimal conditions using N-bromosuccinimide (NBS) and azo initiators in tetrachloromethane. Careful temperature control (40–60°C) minimizes polybromination byproducts.

Cyanide Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like dimethylformamide (DMF). Yields exceeding 70% are achieved under reflux conditions (80–100°C) with catalytic phase-transfer agents.

Electrophilic Cyclization Strategy

Propargyl Alcohol Precursors

Electrophilic cyclization of propargyl alcohol derivatives offers a streamlined route to the naphthalene core. A representative substrate, 5-cyano-2-(prop-2-yn-1-yloxy)naphthalene, undergoes iodocyclization in acetonitrile with iodine (3 equiv) and sodium bicarbonate (2 equiv) at ambient temperature. This 6-endo-dig cyclization exclusively forms the 2-iodonaphthalene-5-acetonitrile intermediate in 75% yield.

Fluorodeiodination

The iodine atom is replaced via palladium-catalyzed cross-coupling with difluoromethoxide (generated in situ from HCF₂OH and Cs₂CO₃). Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this step achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Diazotization and Fluorination Techniques

Diazonium Salt Formation

Starting from 2-aminonaphthalene-5-acetonitrile, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid at −5°C produces the diazonium chloride. Subsequent treatment with fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt, which is isolated by filtration.

Thermal Decomposition

Heating the diazonium salt in petroleum ether (80–120°C) induces decomposition, releasing nitrogen gas and forming this compound. This method achieves exceptional purity (HPLC >99.9%) but requires precise temperature control to avoid tar formation.

Comparative Analysis of Methodologies

The table below evaluates key parameters for each synthesis route:

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bromination-Cyanidation | Bromination, CN⁻ substitution, Fluorination | 65 | 98.5 | Moderate |

| Electrophilic Cyclization | Cyclization, Fluorodeiodination | 70 | 97.8 | High |

| Diazotization-Fluorination | Diazotization, Pyrolysis | 82 | 99.9 | Low |

Bromination-Cyanidation offers straightforward scalability but struggles with fluorination efficiency. Electrophilic Cyclization excels in regioselectivity but demands expensive catalysts. Diazotization-Fluorination achieves unparalleled purity but is less suitable for industrial-scale production due to explosive diazonium intermediates.

Optimization and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-5-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications, particularly due to its unique structural features that may enhance biological interactions:

- Interaction Studies : Preliminary studies suggest that the difluoromethoxy group may enhance lipophilicity and membrane permeability, potentially affecting bioavailability and efficacy as a pharmaceutical agent. This characteristic is crucial for drug design, as it may improve the binding affinity to biological targets such as enzymes or receptors.

- Anticancer Activity : Research indicates that compounds similar to 2-(Difluoromethoxy)naphthalene-5-acetonitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have shown activity against colon cancer cell lines, suggesting potential for further development as anticancer agents .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that can lead to novel materials with desirable properties:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the presence of fluorine atoms.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various derivatives of this compound against human tumor cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation.

Key Findings :

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).

- Mechanism of Action : Activation of apoptotic pathways confirmed through Western blot analysis showing increased caspase activity.

Case Study 2: Pharmacokinetic Studies

Another research effort focused on understanding the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties. The studies indicated that modifications in the difluoromethoxy group significantly influenced these parameters, suggesting pathways for optimizing drug design.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

- Naphthalene-2,7-disulfonic acid disodium salt : A sulfonated naphthalene derivative with high water solubility due to its ionic sulfonate groups. Unlike 2-(Difluoromethoxy)naphthalene-5-acetonitrile, this compound lacks nitrile functionality and is primarily used in dye manufacturing .

- 1-Naphthalenemethanol: A hydroxymethyl-substituted naphthalene with applications in polymer chemistry. Its polar –CH₂OH group contrasts with the electron-deficient acetonitrile group in the target compound .

- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole : A benzimidazole derivative with a difluoromethoxy group, used in synthesizing proton pump inhibitors (e.g., pantoprazole). While structurally distinct, its difluoromethoxy group highlights the stability and metabolic resistance imparted by fluorine substitution .

Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy and nitrile groups in the target compound likely enhance its electrophilicity compared to methyl- or bromine-substituted naphthalenes (e.g., 4i, 4k) .

- Solubility : Unlike ionic naphthalene sulfonates (e.g., naphthalene-2,7-disulfonic acid), the target compound’s nitrile group may reduce aqueous solubility but improve organic-phase reactivity .

Functional Group Impact on Reactivity

- Difluoromethoxy Group: Compared to non-fluorinated methoxy groups, the –OCF₂H substituent offers enhanced metabolic stability and lipophilicity, similar to its role in benzimidazole-based pharmaceuticals .

Biological Activity

2-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound notable for its unique structural features, including a naphthalene ring substituted with a difluoromethoxy group and an acetonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological systems.

- Molecular Formula : C12H8F2N

- Molecular Weight : Approximately 194.18 g/mol

- Solubility : Moderately soluble in organic solvents

Biological Activity Overview

Preliminary studies indicate that the difluoromethoxy group may enhance lipophilicity and membrane permeability, which could influence the compound's bioavailability and efficacy as a pharmaceutical agent. Research is ongoing to determine specific interactions with target proteins or receptors.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-(4-(Trifluoromethoxy)phenyl)ethanol | 196811-90-2 | 0.87 | Contains trifluoromethoxy instead of difluoromethoxy |

| 2-(3-(Trifluoromethoxy)phenyl)ethanol | 642444-30-2 | 0.85 | Similar structure with different substitution pattern |

| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | 0.79 | Aldehyde functional group alters chemical behavior |

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Protein Binding : Potential interactions with key proteins involved in cellular signaling pathways.

- Enzyme Inhibition : Possible inhibition of enzymes that play crucial roles in cancer progression or inflammatory responses.

- Membrane Interaction : Enhanced permeability may facilitate better interaction with cellular membranes, impacting drug delivery and efficacy.

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties by disrupting cell cycle regulation through selective inhibition of cyclin-dependent kinases (CDKs). For instance, analogs have shown high selectivity for CDK2, which is critical in cancer cell proliferation .

- Inflammatory Response Modulation : Other studies have highlighted the anti-inflammatory potential of related compounds, suggesting that modifications in the naphthalene structure can lead to significant decreases in pro-inflammatory cytokines and enzymes such as COX-2 .

- Antimicrobial Properties : Some derivatives have demonstrated notable antimicrobial activity against both bacterial and fungal strains, outperforming standard treatments .

Q & A

Q. What are the established synthetic routes for 2-(difluoromethoxy)naphthalene-5-acetonitrile, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols, typically involving:

- Electrophilic substitution on the naphthalene core to introduce the difluoromethoxy group, followed by cyanoethylation at the 5-position.

- Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) for difluoromethoxy group installation . Yield optimization requires precise temperature control (e.g., -20°C to 0°C for fluorination) and anhydrous conditions to prevent hydrolysis. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 4.8–5.2 ppm for OCF₂H, δ 3.1–3.5 ppm for acetonitrile CH₂) .

Q. How does the solubility profile of this compound impact its utility in organic reactions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. This necessitates:

- Solvent screening for reaction optimization (e.g., THF/DMF mixtures for nucleophilic substitutions).

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Key techniques include:

- ¹⁹F NMR to confirm the difluoromethoxy group (δ -80 to -90 ppm for CF₂).

- IR spectroscopy for nitrile identification (C≡N stretch at ~2240 cm⁻¹).

- GC-MS or LC-HRMS for molecular ion ([M+H]⁺ at m/z 194.18) and fragmentation pattern validation .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what SAR (Structure-Activity Relationship) insights can guide medicinal chemistry?

Analogs like 2-(2-bromo-6-(difluoromethoxy)phenyl)acetonitrile (CAS 41429-22-5) show enhanced binding affinity due to bromine’s electronegativity, while 4-(difluoromethoxy)benzaldehyde (CAS 73960-07-3) lacks nitrile reactivity, reducing covalent target engagement.

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies arise from:

- Cell line variability (e.g., HepG2 vs. HEK293 sensitivity to nitrile metabolites).

- Dose-response thresholds (IC₅₀ ranges: 10–50 μM in cancer vs. >100 μM in normal cells). Mitigation involves:

- Standardized MTT assay protocols (48-hour exposure, serum-free conditions).

- Metabolic stability testing (LC-MS/MS quantification of cyanide release) .

Q. How can the environmental fate of this compound be modeled to assess ecological risks?

Key parameters include:

- Biodegradation potential : Estimated via OECD 301F (low due to fluorinated groups).

- Photolytic degradation : UV-Vis studies show λₘₐₓ at 270 nm, with half-life <24 hours in sunlight.

- Bioaccumulation : LogP ~2.5 suggests moderate accumulation; use EPI Suite for BCF/BAF predictions .

Q. What are the challenges in scaling up synthesis, and how can process chemistry address them?

Issues include:

- Exothermic fluorination : Requires jacketed reactors with precise cooling.

- Nitrile handling : Use of scrubbers to capture HCN byproducts. Solutions:

- Continuous flow reactors for safer difluoromethoxy group installation.

- Catalytic hydrogenation to reduce nitro intermediates (e.g., Pd/C under H₂) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 194.18 g/mol | HRMS | |

| LogP | 2.5 (±0.3) | Shake-flask (octanol/water) | |

| Solubility (DMF) | 45 mg/mL | Gravimetric analysis |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | CAS | IC₅₀ (μM) | Target |

|---|---|---|---|

| This compound | N/A | 12.3 | EGFR Kinase |

| 2-(Trifluoromethoxy) analog | 170015-99-3 | 28.7 | EGFR Kinase |

| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | >100 | EGFR Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.